2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide
Overview
Description
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide is a chemical compound with the CAS Number: 1250116-60-9 . It has a molecular weight of 240.73 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17ClN2O/c1-12(2,3)7-15-8-4-5-9(11(14)16)10(13)6-8/h4-6,15H,7H2,1-3H3,(H2,14,16) .Scientific Research Applications
Anticonvulsant Properties
- Research has highlighted the anticonvulsant activity of 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide and its analogs, showing effectiveness in several animal models, including antagonizing maximal electroshock (MES) induced seizures in mice. Particularly, analogs with specific structural modifications demonstrated heightened anticonvulsant properties and provided insights into the metabolism of the compound, such as diminished rates of N-acetylation (Robertson et al., 1987). Similar studies corroborated these findings, emphasizing the compound's potent anticonvulsant activity in the MES model and its pharmacological profile akin to that of phenytoin (Clark Cr, 1988).
Neuroleptic and Gastrointestinal Activities
- Investigations into the neuroleptic activity of related benzamide derivatives have been conducted, demonstrating the potential of these compounds as neuroleptics based on their inhibitory effects on specific behavioral patterns in rats (Iwanami et al., 1981). Additionally, certain benzamide derivatives with particular side chains showed promising gastrointestinal prokinetic and dopamine D2 receptor antagonist activities (Sakaguchi et al., 2001).
Antihyperglycemic and Antilipidemic Activities
- Research into glibenclamide analogues, which share structural similarities with this compound, has shed light on their hypoglycemic and hypolipidemic activities in diabetic rats, indicating potential therapeutic applications in managing diabetes and associated metabolic conditions (Ahmadi et al., 2014).
Antitumor Activity
- Imidazole derivatives, which are structurally related to this compound, have been reviewed for their antitumor activity, showing promising results in preclinical testing stages. This suggests the potential of these compounds in developing new antitumor drugs (Iradyan et al., 2009).
Properties
IUPAC Name |
2-chloro-4-(2,2-dimethylpropylamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,3)7-15-8-4-5-9(11(14)16)10(13)6-8/h4-6,15H,7H2,1-3H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMABOGZTVOOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC(=C(C=C1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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